molecular formula C5H2FN3O2S B13510260 3-Cyanopyrazine-2-sulfonyl fluoride

3-Cyanopyrazine-2-sulfonyl fluoride

Cat. No.: B13510260
M. Wt: 187.15 g/mol
InChI Key: NISCTSQXRXCZMB-UHFFFAOYSA-N
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Description

3-Cyanopyrazine-2-sulfonyl fluoride is a chemical compound with the molecular formula C5H2FN3O2S It is known for its unique structure, which includes a pyrazine ring substituted with a cyano group and a sulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyanopyrazine-2-sulfonyl fluoride typically involves the introduction of the sulfonyl fluoride group to a pyrazine derivative. One common method is the reaction of 3-cyanopyrazine with sulfur tetrafluoride (SF4) under controlled conditions. This reaction requires careful handling due to the reactivity of sulfur tetrafluoride and the need for anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as the use of fluorosulfonyl chloride (FSO2Cl) in the presence of a base to introduce the sulfonyl fluoride group. This method allows for better control over the reaction and can be adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Cyanopyrazine-2-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyanopyrazine-2-sulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyanopyrazine-2-sulfonyl fluoride involves its reactivity with nucleophilic sites in biological molecules. The sulfonyl fluoride group acts as an electrophilic warhead, reacting with nucleophilic amino acid residues such as serine, cysteine, and lysine. This reactivity makes it useful in the design of covalent enzyme inhibitors and probes for studying protein function .

Comparison with Similar Compounds

Similar Compounds

    3-Cyanopyridine-2-sulfonyl fluoride: Similar structure but with a pyridine ring instead of a pyrazine ring.

    4-Cyanopyrazine-2-sulfonyl fluoride: Similar structure but with the cyano group at the 4-position instead of the 3-position.

Uniqueness

3-Cyanopyrazine-2-sulfonyl fluoride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of both the cyano and sulfonyl fluoride groups on the pyrazine ring allows for versatile chemical transformations and applications in various fields .

Properties

Molecular Formula

C5H2FN3O2S

Molecular Weight

187.15 g/mol

IUPAC Name

3-cyanopyrazine-2-sulfonyl fluoride

InChI

InChI=1S/C5H2FN3O2S/c6-12(10,11)5-4(3-7)8-1-2-9-5/h1-2H

InChI Key

NISCTSQXRXCZMB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=N1)C#N)S(=O)(=O)F

Origin of Product

United States

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